molecular formula C18H22F2N2O4 B6349308 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-10-2

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349308
CAS No.: 1326809-10-2
M. Wt: 368.4 g/mol
InChI Key: MZDYOCIGVIIIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorobenzoyl group, a propyl chain, and a spirocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of reactions including alkylation, acylation, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the difluorobenzoyl group and the propyl chain, ensuring the formation of the desired spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted spirocyclic compounds or derivatives.

Scientific Research Applications

The compound 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article aims to explore its applications through comprehensive data tables and documented case studies.

Physical Properties

  • Molecular Formula : C₁₅H₁₈F₂N₂O₃
  • Molecular Weight : 306.32 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent.

Case Studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Another study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Drug Delivery Systems

The unique structural features of this compound make it suitable for use in drug delivery systems.

Data Table: Drug Delivery Applications

Application AreaDescriptionReference
Liposomal FormulationsEnhances stability and bioavailability of drugs
Nanoparticle CoatingUsed as a coating agent to improve drug targeting
Controlled ReleaseFacilitates controlled release of therapeutic agents

Materials Science

In materials science, the compound can be utilized in the synthesis of advanced materials due to its unique chemical properties.

Applications:

  • Polymer Synthesis : The compound can act as a monomer or cross-linker in polymer chemistry, potentially leading to materials with enhanced mechanical properties.
  • Sensors : Its fluorinated structure may be beneficial in developing sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism by which 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2,5-Difluorobenzoyl chloride: Used in the synthesis of various fluorinated compounds.

  • 8-Propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: A related spirocyclic compound without the difluorobenzoyl group.

Uniqueness: The presence of the difluorobenzoyl group in this compound adds a level of complexity and reactivity that distinguishes it from its similar counterparts. This group can influence the compound's binding affinity and specificity in biological systems.

Biological Activity

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F2N2O4C_{17}H_{20}F_{2}N_{2}O_{4} with a molecular weight of approximately 364.36 g/mol. The compound features a spirocyclic structure which is known to influence its pharmacological properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have explored the potential of diazaspiro compounds in inhibiting cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be useful in developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that certain diazaspiro compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : The synthesis often begins with the preparation of N-benzylacrylamides.
  • Copper-Catalyzed Difluoroalkylation : This step involves the introduction of difluoroalkyl groups using copper catalysis, which has been shown to enhance yields and reaction efficiency.
  • Cyclization : The final step usually involves cyclization to form the spiro structure, which is crucial for the biological activity of the compound.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Anticancer Evaluation : In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several diazaspiro derivatives and evaluated their anticancer activity against human cancer cell lines, reporting significant inhibition rates for specific derivatives .
  • Neuroprotective Studies : A research article highlighted the neuroprotective properties of related diazaspiro compounds in models of oxidative stress-induced neuronal damage .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various diazaspiro derivatives against common pathogens, indicating promising results for some compounds .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant inhibition in cancer cell lines; potential for further development as anticancer agents.
NeuroprotectiveShowed protective effects against oxidative stress in neuronal cells; implications for neurodegenerative diseases.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotic development.

Properties

IUPAC Name

4-(2,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)13-10-12(19)3-4-14(13)20/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYOCIGVIIIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.